molecular formula C23H24N4O8S B14962699 5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14962699
M. Wt: 516.5 g/mol
InChI Key: MIHPMXRVEXFYTD-UHFFFAOYSA-N
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Description

5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves multiple steps. One common approach includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate can then undergo further reactions, such as sulfonation and amination, to introduce the sulfamoyl and amido groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators . The compound may also interact with other cellular pathways, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodioxole moiety, sulfamoyl group, and pyrazole ring contribute to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C23H24N4O8S

Molecular Weight

516.5 g/mol

IUPAC Name

5-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-(2-methylpropanoylamino)phenoxy]-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C23H24N4O8S/c1-13(2)22(28)25-15-5-7-18(35-21-10-16(23(29)30)26-27(21)3)20(9-15)36(31,32)24-11-14-4-6-17-19(8-14)34-12-33-17/h4-10,13,24H,11-12H2,1-3H3,(H,25,28)(H,29,30)

InChI Key

MIHPMXRVEXFYTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)OC2=CC(=NN2C)C(=O)O)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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